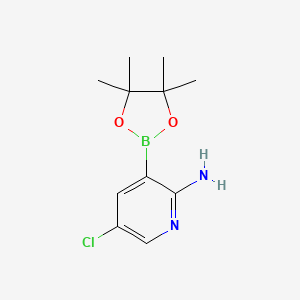

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CMB) is a boron-containing aldehyde that has been studied for its potential applications in various fields, such as synthetic organic chemistry, biochemistry, and pharmacology. CMB is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology.

科学的研究の応用

Synthesis and Structural Analysis

Boric Acid Ester Intermediates : Compounds similar to 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have been studied for their structures and properties. Such compounds are obtained through multi-step substitution reactions and analyzed using spectroscopic methods like FTIR, NMR, and mass spectrometry. The molecular structures of these compounds are further confirmed by X-ray diffraction and conformational analyses using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Crystal Structure and Vibrational Properties : Another study focused on the synthesis and characterization of similar compounds. It used spectroscopic techniques for structural confirmation and DFT calculations to analyze molecular electrostatic potential and frontier molecular orbitals, offering detailed information about their vibrational properties (Wu et al., 2021).

Catalysis and Reaction Mechanisms

Pd-Catalyzed Borylation : The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, closely related to the chemical , has been achieved through palladium-catalyzed borylation of arylbromides. This method is particularly effective for borylation of arylbromides with sulfonyl groups, highlighting its significance in organic synthesis (Takagi & Yamakawa, 2013).

Hydrogen Peroxide Vapor Detection : A study on organic thin-film fluorescence probes, including derivatives of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, demonstrated its application in detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This research offers a potential application in explosive detection and safety measures (Fu et al., 2016).

Application in Medicinal Chemistry

- Antifungal and Antibacterial Bioactivity : Novel compounds synthesized from reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibited significant antifungal and moderate antibacterial activities, particularly against strains like Aspergillus niger and Bacillus cereus. This research suggests its potential in developing new antimicrobial agents (Irving et al., 2003).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Furthermore, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the metabolic activity of the cells, can also influence the compound’s action and efficacy.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde to the final product through a series of reactions.", "Starting Materials": [ "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde", "3-chlorobenzaldehyde", "Sodium hydroxide", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde in tetrahydrofuran and add sodium hydroxide. Stir the mixture at room temperature for 1 hour.", "Step 2: Add 3-chlorobenzaldehyde to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding methanol and hydrochloric acid. Stir the mixture for 1 hour.", "Step 4: Extract the product with ethyl acetate and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 6: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |

CAS番号 |

1356642-60-8 |

製品名 |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

分子式 |

C13H16BClO3 |

分子量 |

266.5 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。